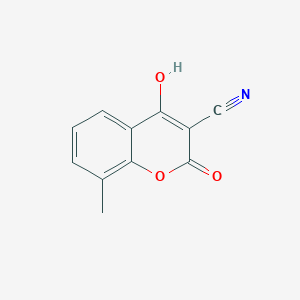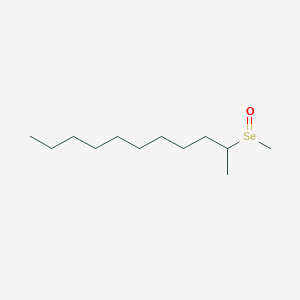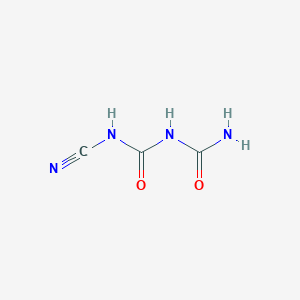
N-Cyano-2-imidodicarbonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-2-imidodicarbonic diamide, also known as biuret, is a chemical compound with the formula HN(CONH2)2. It is a white solid that is soluble in hot water and is commonly used in various industrial and scientific applications. The compound is formed by the condensation of two molecules of urea, resulting in a structure that contains both amide and cyano functional groups .
准备方法
Synthetic Routes and Reaction Conditions
N-Cyano-2-imidodicarbonic diamide can be synthesized by heating urea at approximately 150°C for about 6 hours. During this process, ammonia is expelled, and the compound is formed. The reaction can be represented as follows: [ 2 \text{CO(NH}_2\text{)}_2 \rightarrow \text{HN(CONH}_2\text{)}_2 + \text{NH}_3 ] The resulting product can be recrystallized from water to obtain pure biuret .
Industrial Production Methods
In industrial settings, the production of this compound involves similar heating processes, often with additional purification steps to ensure the removal of impurities such as cyanuric acid. The compound is typically produced in large quantities for use in fertilizers and other applications .
化学反应分析
Types of Reactions
N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyanuric acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fertilizers and as a non-protein nitrogen source in animal feed.
作用机制
The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .
相似化合物的比较
N-Cyano-2-imidodicarbonic diamide is similar to other compounds such as urea, triuret, and cyanuric acid. it is unique in its combination of cyano and amide functional groups, which confer distinct chemical and biological properties. For example:
Urea: Lacks the cyano group and has different reactivity.
Triuret: Contains additional amide groups, leading to different chemical behavior.
Cyanuric Acid: Formed by the oxidation of biuret and has a different structure and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in both research and industrial contexts.
属性
CAS 编号 |
56516-80-4 |
|---|---|
分子式 |
C3H4N4O2 |
分子量 |
128.09 g/mol |
IUPAC 名称 |
1-carbamoyl-3-cyanourea |
InChI |
InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9) |
InChI 键 |
GMXDMVPAGJJYSL-UHFFFAOYSA-N |
规范 SMILES |
C(#N)NC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


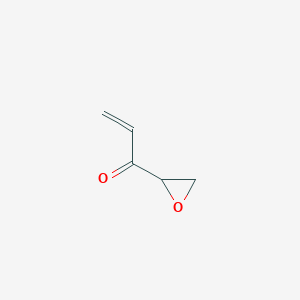
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
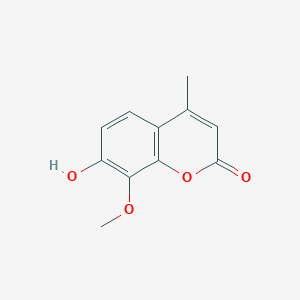
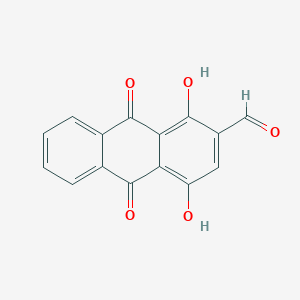
![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)



![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
